molecular formula C22H20N4O2 B2722275 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide CAS No. 862810-69-3

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide

Cat. No.: B2722275
CAS No.: 862810-69-3
M. Wt: 372.428
InChI Key: KAYDMZBCZDKGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide is a heterocyclic amide derivative featuring a fused imidazo[1,2-a]pyrimidine core linked to a 2-methoxyphenyl group and a 3,4-dimethylbenzamide moiety. Its molecular formula is C22H20N4O3 (assuming dimethylbenzamide; see Note 1), with a molecular weight of approximately 388.43 g/mol. The imidazopyrimidine scaffold is notable for its role in kinase inhibition and anticancer activity, while the methyl and methoxy substituents modulate electronic and steric properties, influencing solubility and target binding .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-14-5-6-17(11-15(14)2)21(27)24-18-12-16(7-8-20(18)28-3)19-13-26-10-4-9-23-22(26)25-19/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYDMZBCZDKGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations. For instance, the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base such as potassium hydroxide can yield imidazolyl chalcones, which can then react with 1H-benzimidazol-2-amine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry principles to minimize environmental impact. For example, the use of PEG-400 as a green solvent and butan-1-ol in subsequent steps can be employed to achieve high yields and purity of the product . Additionally, the use of catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory process. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Substituent Variations: Methyl vs. Methoxy Groups

A closely related analog, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide (BF38483, CAS 862810-74-0), differs by replacing the 3,4-dimethyl groups with 3,4-dimethoxy substituents (C22H20N4O4, MW 404.42 g/mol) . Key comparisons include:

Property Target Compound (3,4-dimethyl) BF38483 (3,4-dimethoxy)
Substituent Effects Electron-donating (methyl) Electron-withdrawing (methoxy)
Lipophilicity Higher (LogP ~3.5) Lower (LogP ~2.8)
Metabolic Stability Moderate (CYP450 susceptibility) Higher (resists oxidation)
Solubility Low (aqueous solubility <10 µM) Moderate (~50 µM)

The methyl groups enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility. Methoxy groups improve solubility and metabolic stability due to reduced CYP450-mediated oxidation .

Core Heterocycle Modifications

Compound 5a (N’-benzylidene-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide), synthesized via refluxing with benzaldehydes , features a pyrido[2,3-d]pyrimidine core instead of imidazo[1,2-a]pyrimidine. Key differences:

Property Target Compound (Imidazopyrimidine) Compound 5a (Pyridopyrimidine)
Core Structure 5-membered imidazole fused to pyrimidine 6-membered pyridine fused to pyrimidine
Hydrogen Bonding Strong (N-H in imidazole) Weak (carbonyl-dominated)
Biological Targets Kinases (e.g., JAK2, EGFR) Dihydrofolate reductase (DHFR)

The imidazopyrimidine core enables stronger hydrogen bonding with kinase ATP-binding pockets, while pyridopyrimidine derivatives often target folate-related enzymes .

Functional Group Variations

The target compound’s amide linkage contrasts with the carbohydrazide group in Compound 5a. Amides are more hydrolytically stable, whereas carbohydrazides may exhibit higher reactivity and susceptibility to enzymatic cleavage, limiting their in vivo utility .

Notes

Discrepancy Alert: lists a 3,4-dimethoxybenzamide analog (BF38483). The user-specified compound (3,4-dimethylbenzamide) may be a typographical error or a distinct, unpublished derivative.

Data Limitations: Pharmacodynamic and in vivo data are absent in the provided evidence; comparisons rely on structural inferences.

Biological Activity

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

  • Imidazo[1,2-a]pyrimidine moiety : This heterocyclic structure is known for its diverse pharmacological properties.
  • Methoxy-substituted phenyl group : Enhances the compound's lipophilicity and bioavailability.
  • Dimethylbenzamide component : Contributes to the overall activity by interacting with biological targets.

The molecular formula is C18H20N4O2C_{18}H_{20}N_{4}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Research indicates that this compound acts primarily as a cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme involved in the inflammatory process; thus, inhibiting its activity can lead to anti-inflammatory and analgesic effects. The compound binds to the active site of COX-2, reducing prostaglandin production and alleviating pain and inflammation .

Anticancer Activity

This compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies have shown that it exhibits selective cytotoxicity towards specific types of cancer cells. For instance:

Cell LineIC50 (μM)Remarks
HCT-116 (Colorectal carcinoma)5.0Moderate potency observed
NCI-H460 (Lung carcinoma)7.5Selective inhibition noted
HeLa (Cervical cancer)6.0Significant anticancer activity

These results suggest that the compound may be a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been demonstrated through various in vitro assays. The inhibition of COX-2 activity leads to decreased levels of inflammatory mediators such as prostaglandins. This effect has been corroborated by studies showing reduced inflammation markers in animal models treated with the compound .

Case Studies

Several studies have explored the biological activity of similar compounds with imidazo[1,2-a]pyrimidine structures:

  • Study on Antiproliferative Effects :
    • A recent study evaluated a series of imidazo[1,2-a]pyrimidine derivatives for their anticancer properties against multiple human cancer cell lines. The most active compounds showed IC50 values in the low micromolar range against colorectal and lung cancer cells .
  • In Vivo Anti-inflammatory Studies :
    • In an animal model of arthritis, administration of this compound resulted in significant reduction of paw swelling and inflammatory cytokines compared to control groups .

Q & A

Q. What challenges arise in crystallizing the compound, and how are polymorphs characterized?

  • Methodological Answer :
  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) under controlled evaporation.
  • Polymorph analysis : Use XRPD to differentiate forms; DSC/TGA assess thermal stability.
  • Co-crystallization : Co-formers like succinic acid improve crystallinity for structural studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.